N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a nitrobenzyl group, and a dihydropyridine core, making it a subject of study for its chemical reactivity and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been found to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways .
Mode of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . This suggests that the compound might interact with its targets to alter cell cycle progression and promote apoptosis.
Biochemical Pathways
The compound likely affects the p53 pathway, given the increased levels of p53 observed in cells treated with similar compounds . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
Similar compounds have been evaluated for their anticonvulsant effects using various models of experimental epilepsy . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Result of Action
The compound likely induces G2/M cell cycle arrest and promotes apoptosis, as suggested by studies on similar compounds . This could result in the inhibition of cell proliferation and the death of cancer cells.
Action Environment
The synthesis of similar compounds has been achieved at ambient temperature , suggesting that the compound might be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the nitrobenzyl group: This step involves the nitration of benzyl chloride followed by a substitution reaction to attach the nitrobenzyl group to the benzo[d]thiazole core.
Construction of the dihydropyridine core: The dihydropyridine ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Coupling reactions: The final step involves coupling the benzo[d]thiazole and nitrobenzyl-dihydropyridine intermediates under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce N-oxides.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-1-(3-aminobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(benzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18-9-8-14(12-23(18)11-13-4-3-5-15(10-13)24(27)28)19(26)22-20-21-16-6-1-2-7-17(16)29-20/h1-10,12H,11H2,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAOTSTNYNSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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